molecular formula C17H16BrNO3 B8308407 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide

Cat. No. B8308407
M. Wt: 362.2 g/mol
InChI Key: UGIJYUUTYSSLNU-UHFFFAOYSA-N
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Patent
US08507523B2

Procedure details

To a stirred solution of 4-bromophenyl acetic acid 34 (2.000 g, 9.300 mmol) and 2-benzo[1,3]dioxol-5-yl-ethylamine hydrochloride salt 33 (2.063 g, 10.230 mmol) in anhydrous DMF (25 mL) was added triethyl amine (2.823 g, 27.900 mmol) followed by diethyl cyanophosphonate (1.669 g, 10.230 mmol) at 00 C and the reaction mixture was stirred at room temperature overnight, poured into ice-water. The precipitated was filtered, washed with water and air-dried. The crude product was recrystallized using CHCl3-Hexane to get compound 35 as a white sold (3.133 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 8.06 (t, J=5.1 Hz, 1H, —NH), 7.47 (d, J=8.4 Hz, 2H, ArH), 7.16 (d, J=8.1 Hz, 2H, ArH), 6.79 (d, J=7.8 Hz, 1H, ArH), 6.74 (s, 1H, ArH), 6.60 (d, J=7.8 Hz, 1H, ArH), 5.96 (s, 2H, —CH2), 3.35 (s, 2H, —CH2), 3.32 (q, J=6.9 Hz, 2H, —CH2), 2.60 (t, J=7.2 Hz, 2H, —CH2). MS (ES+) m/z 384 (M+Na)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.063 g
Type
reactant
Reaction Step One
Quantity
2.823 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.669 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.Cl.[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([CH2:22][CH2:23][NH2:24])=[CH:21][C:16]=2[O:15][CH2:14]1.C(N(CC)CC)C.C(P(=O)(OCC)OCC)#N>CN(C=O)C>[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([CH2:22][CH2:23][NH:24][C:9](=[O:11])[CH2:8][C:5]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=3)=[CH:21][C:16]=2[O:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
2.063 g
Type
reactant
Smiles
Cl.O1COC2=C1C=CC(=C2)CCN
Name
Quantity
2.823 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.669 g
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CCNC(CC2=CC=C(C=C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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